molecular formula C17H23BrN2O2 B2955497 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415463-38-4

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2955497
CAS No.: 2415463-38-4
M. Wt: 367.287
InChI Key: UJNVLOWHXCXYDP-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a bromophenyl group, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the initial formation of the bromophenylmethyl intermediate, followed by its reaction with piperidine and morpholine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include phenol derivatives, alcohol derivatives, and substituted bromophenyl compounds.

Scientific Research Applications

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine and morpholine rings can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)morpholine: Similar structure but lacks the piperidine ring.

    N-(4-Bromophenyl)morpholine: Similar structure but with different substitution patterns.

Uniqueness

4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of both the piperidine and morpholine rings, which confer distinct chemical and biological properties. The combination of these rings with the bromophenyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c18-15-7-3-2-6-14(15)12-19-10-11-22-16(13-19)17(21)20-8-4-1-5-9-20/h2-3,6-7,16H,1,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNVLOWHXCXYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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